5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperidinyl ring and an isoindoline-dione moiety, which are significant for developing various pharmaceutical agents. The presence of bromine and fluorine substituents enhances its biological activity and specificity towards certain molecular targets.
The compound is synthesized from readily available precursors through multiple chemical reactions, including substitution and cyclization processes. Recent studies have explored its derivatives for potential applications in cancer therapy and other diseases by targeting specific proteins involved in cellular regulation.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione can be classified as:
The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione typically involves several steps:
For example, one synthesis route involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with various alkyl halides or other electrophiles to introduce the bromine substituent effectively .
The molecular structure of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione can be characterized as follows:
The molecular structure can be visualized using computational chemistry software or through X-ray crystallography techniques to determine precise bond angles and distances.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione undergoes various chemical reactions:
These reactions are typically carried out under controlled conditions to maximize yield and minimize side products .
The mechanism of action of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione primarily involves its interaction with specific protein targets within cells:
Relevant data from studies indicate that the compound maintains stability across a range of pH levels but may degrade under extreme conditions .
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione has several scientific applications:
The compound 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS 2740657-28-5) serves as a critical cereblon (CRBN) E3 ligase-recruiting ligand in proteolysis-targeting chimera (PROTAC) design. Its glutarimide ring binds to a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) in CRBN, facilitating ternary complex formation with target proteins [3] [7]. This interaction triggers ubiquitination and proteasomal degradation of neosubstrates. The compound's 4-fluorine substitution enhances binding specificity by modulating electron density in the isoindolinone ring, reducing off-target degradation risks observed with non-fluorinated analogs like thalidomide [2] [8]. Structural studies confirm that linker attachment at the 5-position of the isoindolinone ring (as in this compound) yields superior degradation efficiency compared to 4-position derivatives, as it minimizes steric clashes during E3 ligase-target protein complexation [6].
Table 1: Impact of Linker Attachment Position on Degradation Efficiency
Attachment Position | DC₅₀ (nM) | Dmax (%) | Observed Selectivity |
---|---|---|---|
Isoindolinone C4 | >100 | 40% | Moderate off-target effects |
Isoindolinone C5 | 0.5–10 | 85–95% | High selectivity |
Piperidine N | Inactive | <10% | N/A |
Data derived from PROTAC optimization studies against BTK and ROS1 kinases [3] [6]
The isoindoline-1,3-dione core provides a rigid, planar scaffold ideal for kinase engagement. Its electron-deficient carbonyl groups form critical hydrogen bonds with kinase hinge regions, while the aromatic system enables π-stacking interactions in hydrophobic binding pockets [5] [8]. In BTK degraders, derivatives of this scaffold exhibit >50-fold higher potency (DC₅₀ 0.5 nM) than analogous phthalimide-based PROTACs, attributed to enhanced ternary complex stability [3]. The scaffold's versatility is demonstrated by its incorporation into degraders targeting diverse kinases, including BTK, ROS1, and mutant EGFR, where it maintains low-nanomolar activity even against resistance mutations like C481S in BTK [3] [6]. Modifications at the 3-position (piperidinyl attachment) allow predictable linker conjugation without disrupting kinase-binding pharmacophores, as confirmed by molecular docking studies [8].
Table 2: Kinase Inhibition Profiles of Isoindoline-1,3-dione-Based Warheads
Target Kinase | IC₅₀ (nM) | Resistance Mutation Activity | Key Interactions |
---|---|---|---|
BTK (wild-type) | 2–16 | N/A | H-bond with Met477, π-stacking with Phe540 |
BTK (C481S) | 5–20 | Retains potency | Hydrophobic pocket occupancy |
ROS1 (wild-type) | 9.8 | N/A | Salt bridge with Asp2103 |
ROS1 (G2032R) | >1000 | Inactive | Steric clash with mutant residue |
Data sourced from PROTAC development studies [3] [6]
The meta-bromo (C5) and para-fluoro (C4) substitutions on the isoindoline ring are strategically engineered to optimize molecular recognition. The bromine atom enhances hydrophobic interactions with kinase deep pockets (e.g., BTK's H435 pocket), while its size balances steric occupancy and ligand solubility [6] [9]. Conversely, the fluorine atom reduces electron density at C4, increasing electrophilicity and strengthening hydrogen-bond acceptance with residues like His539 in BTK [6]. This substitution pattern also minimizes metabolic dehalogenation compared to di-bromo analogs, improving pharmacokinetic stability [5] [9]. In resistance models, the 4-fluoro substitution enables degradation of solvent-front mutations (e.g., ROS1 L2086F) by avoiding steric clashes that inhibit binding of bulkier groups [6].
Table 3: Halogen Substitution Effects on Degradation Efficacy
Substitution Pattern | PROTAC DC₅₀ (nM) | Metabolic Stability (t½, min) | Resistance Mutation Coverage |
---|---|---|---|
5-Br, 4-F (This compound) | 0.5 | >120 | G2032R, L2086F, C481S |
4-Br, 5-F | 10 | 90 | Limited to wild-type |
5,6-DiBr | 50 | 45 | None |
Unsubstituted | >100 | 30 | None |
Comparative data derived from kinase degrader optimization [4] [6] [9]
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